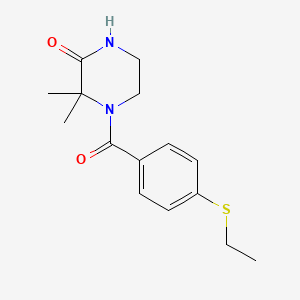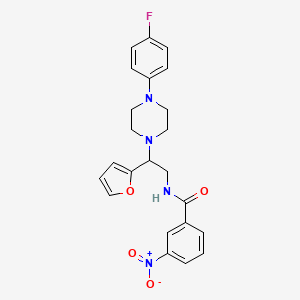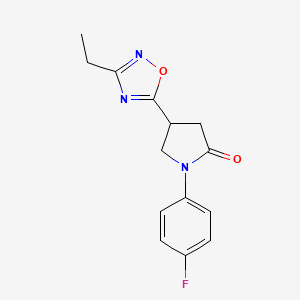![molecular formula C18H19IN2O3S B2983738 2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 922087-46-5](/img/structure/B2983738.png)
2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic compound that features a benzamide core with an iodine atom and a sulfonylated tetrahydroisoquinoline moiety
科学的研究の応用
2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for developing new drugs, particularly those targeting neurological pathways due to the tetrahydroisoquinoline moiety.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets can be studied to understand its potential therapeutic effects.
作用機序
将来の方向性
The future directions for research on similar compounds could involve further exploration of their biological activity and potential therapeutic applications. For instance, the negative allosteric modulation of the D2R by SB269652 suggests potential applications in the treatment of neurological disorders . Additionally, further studies could focus on the design and development of more potent derivatives, as well as the optimization of synthetic methods.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps:
Formation of the tetrahydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Sulfonylation: The tetrahydroisoquinoline is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Iodination: The benzamide core is iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide.
Coupling: Finally, the sulfonylated tetrahydroisoquinoline is coupled with the iodinated benzamide under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
化学反応の分析
Types of Reactions
2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.
Coupling Reactions: The amide bond can be a site for further functionalization through coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like thiols or amines can replace the iodine atom in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid can be used to oxidize the sulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Major Products
Substitution: Products will vary depending on the nucleophile used, such as thiobenzamide or aminobenzamide derivatives.
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products may include sulfides or thiols.
類似化合物との比較
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A simpler analog that lacks the sulfonyl and iodinated benzamide groups.
N-sulfonylated tetrahydroisoquinolines: Compounds with similar sulfonyl groups but different substituents on the benzamide core.
Iodinated benzamides: Compounds with similar iodinated benzamide cores but different substituents on the tetrahydroisoquinoline moiety.
Uniqueness
2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is unique due to the combination of its iodinated benzamide core and sulfonylated tetrahydroisoquinoline moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O3S/c19-17-8-4-3-7-16(17)18(22)20-10-12-25(23,24)21-11-9-14-5-1-2-6-15(14)13-21/h1-8H,9-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSMDURMZLQNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4,5,6-tetrachloro-N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2983655.png)
![2,5-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2983656.png)
![(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2983658.png)

![(E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983662.png)
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2983663.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2983666.png)
![2,4-Dimethyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2983668.png)
![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone](/img/structure/B2983669.png)
![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide](/img/structure/B2983674.png)


